molecular formula C7H11ClN2O2S B1428183 Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride CAS No. 383672-45-5

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Cat. No.: B1428183
CAS No.: 383672-45-5
M. Wt: 222.69 g/mol
InChI Key: MIKQSZRCXKHUEA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H10N2O2S·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride primarily targets cyclin-dependent kinase 5 (CDK5) and aurora A and B kinases . CDK5 plays a crucial role in neuronal development and function, while aurora kinases are essential for cell division.

Mode of Action

This compound acts as a potent inhibitor of its primary targets . It binds to these kinases, thereby inhibiting their activity. This interaction leads to changes in the cellular processes controlled by these kinases.

Biochemical Pathways

The inhibition of CDK5 can affect various biochemical pathways related to neuronal development and function . Similarly, the inhibition of aurora kinases disrupts the cell division process , particularly mitosis .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets. Inhibition of CDK5 can potentially alter neuronal functions , while blocking aurora kinases can disrupt cell division , leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the desired functional groups and obtain the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride can be compared with other thiazole derivatives, such as:

  • 2-Amino-5-thiazoleacetic acid ethyl ester
  • Ethyl 2-aminothiazole-4-acetate
  • N-(4-arylthiazol-2-yl)-acetamides

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKQSZRCXKHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744282
Record name Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383672-45-5
Record name Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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